Decarboxy Enrofloxacin Decarboxy Enrofloxacin Decarboxy Enrofloxacin (Enrofloxacin EP Impurity F) is an Enrofloxacin (E557800) impurity.
Brand Name: Vulcanchem
CAS No.: 131775-99-0
VCID: VC0525458
InChI: InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3
SMILES: CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F
Molecular Formula: C18H22FN3O
Molecular Weight: 315.39

Decarboxy Enrofloxacin

CAS No.: 131775-99-0

Cat. No.: VC0525458

Molecular Formula: C18H22FN3O

Molecular Weight: 315.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decarboxy Enrofloxacin - 131775-99-0

Specification

CAS No. 131775-99-0
Molecular Formula C18H22FN3O
Molecular Weight 315.39
IUPAC Name 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Standard InChI InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3
Standard InChI Key MHZWALDGPXSPGF-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F
Appearance Solid powder

Introduction

Chemical Structure and Properties

Decarboxy enrofloxacin is structurally derived from enrofloxacin through the loss of the carboxyl group at position 3 of the quinolone ring. This transformation results in significant changes to the molecule's physicochemical properties, including altered solubility, lipophilicity, and acid-base characteristics.

Structural Characteristics

The parent compound enrofloxacin is a zwitterionic molecule with pKa values of approximately 5.88-6.06 (carboxyl group) and 7.70-7.74 (tertiary amine) . The decarboxylation process eliminates the acidic carboxyl group, which fundamentally changes the acid-base properties of the resulting metabolite. Unlike enrofloxacin, which bears no net charge between its two pKa values, decarboxy enrofloxacin lacks the acidic functional group and retains only the basic tertiary amine of the piperazine ring.

Physicochemical Properties

The removal of the carboxyl group from enrofloxacin alters several key physicochemical parameters:

  • The lipophilicity of decarboxy enrofloxacin differs from that of the parent compound. While enrofloxacin has a reported logP of 4.70 at pH 7 (though alternative measurements suggest 1.88 ± 1.43) , the decarboxylated metabolite would generally exhibit increased lipophilicity due to the loss of the polar carboxyl group.

  • The absence of the carboxyl group significantly changes the molecule's ability to interact with biological targets, particularly bacterial topoisomerases, which are the primary targets of fluoroquinolone antibiotics.

  • Mass spectrometric analysis of enrofloxacin consistently shows a characteristic fragmentation pattern, with the loss of CO₂ (44 mass units) being a prominent feature. This is evidenced by the mass spectral data showing the [MH-CO₂]⁺ fragment at m/z 316, representing the decarboxylated form .

Formation and Metabolism of Decarboxy Enrofloxacin

Microbial Degradation

Decarboxy enrofloxacin is primarily formed through microbial degradation processes. Studies have demonstrated that certain fungi, particularly brown rot fungi like Gloeophyllum striatum, can efficiently transform enrofloxacin into various metabolites, including its decarboxylated form.

Research has identified oxidative decarboxylation as one of the four principal routes of enrofloxacin degradation by G. striatum, along with defluorination, hydroxylation at C-8, and oxidation of the piperazinyl moiety . These transformation pathways may reflect different initial attack points of hydroxyl radicals on the drug molecule. The oxidative decarboxylation pathway specifically leads to the formation of decarboxy enrofloxacin.

Similarly, studies with the fungus Mucor ramannianus have demonstrated the microbial transformation of enrofloxacin, with mass spectrometric analysis revealing the presence of a decarboxylated metabolite . The transformation pattern observed with M. ramannianus showed that only 22% of the original enrofloxacin remained after 21 days of incubation, indicating substantial conversion to metabolites, including the decarboxylated form.

Chemical Degradation Pathways

Beyond microbial metabolism, decarboxy enrofloxacin can also form through chemical degradation processes. Research on the stability of enrofloxacin in pharmaceutical formulations has identified decarboxylated impurity as one of the degradation products formed under various stress conditions .

The formation of decarboxy enrofloxacin appears to occur under multiple degradation conditions, as evidenced by stability studies that quantify the percentage of decarboxylated impurity formed under different stress scenarios . These conditions may include exposure to acidic or basic environments, oxidative stress, thermal degradation, humidity, and photolytic conditions.

Analytical Detection and Quantification

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with various detection methods has been the primary analytical technique for identifying and quantifying decarboxy enrofloxacin. A stability-indicating reverse-phase HPLC (RP-HPLC) method has been developed specifically for the simultaneous determination of enrofloxacin and its degradation products, including the decarboxylated impurity .

This method employs a Kromasil C-18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of 0.1% (v/v) triethylamine in 10 mM potassium dihydrogen phosphate buffer (pH 2.5) and methanol in a linear gradient program. Detection is typically carried out at wavelengths of 278 nm and 254 nm, allowing for the separation and quantification of enrofloxacin and its degradation products, including decarboxy enrofloxacin, within a 65-minute run time .

Mass Spectrometric Analysis

Mass spectrometry has proven invaluable for the structural characterization of decarboxy enrofloxacin. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing this compound, as it provides detailed molecular weight information and fragmentation patterns.

In the analysis of enrofloxacin, the decarboxylated form appears as a characteristic fragment with m/z 316 [MH-CO₂]⁺, representing the loss of the carboxyl group from the parent molecule (m/z 360 [MH]⁺) . This consistent fragmentation pattern serves as a diagnostic marker for the identification of decarboxy enrofloxacin in complex matrices.

Table 1. Mass Spectral Data for Enrofloxacin and Fragmentation Patterns

CompoundMethod of AnalysisMass Spectrum, m/z (% Relative Intensity)
EnrofloxacinLC/ESI/MS360 [MH]⁺ (100), 316 [MH-CO₂]⁺ (12)
EnrofloxacinESI/MS/MS (m/z 360)342 [MH-H₂O]⁺ (100), 316 [MH-CO₂]⁺ (15), 286 (65), 245 (49), 217 (25), 203 (29), 84 (20), 72 (14), 70 (13), 57 (10)

Biological Activity and Significance

Antimicrobial Properties

The decarboxylation of enrofloxacin significantly impacts its antimicrobial activity. Fluoroquinolones like enrofloxacin exert their antibacterial effects by inhibiting bacterial DNA topoisomerase II (gyrase) and topoisomerase IV, enzymes critical for DNA replication and transcription . The carboxyl group at position 3 of the quinolone ring is essential for this inhibitory activity, as it participates in critical interactions with the enzyme's binding site.

The removal of this carboxyl group in decarboxy enrofloxacin substantially reduces or eliminates its antibacterial properties. Research has demonstrated that hydroxylated congeners of enrofloxacin have "no or only very little residual antibacterial activity" , and the decarboxylated form would similarly be expected to exhibit minimal antimicrobial effects compared to the parent compound.

Environmental Implications

The formation of decarboxy enrofloxacin through microbial degradation represents an important detoxification pathway for enrofloxacin in the environment. As fluoroquinolones are extensively used in veterinary medicine, with approximately 3.6 tons of these compounds sold annually for animal use in France alone , the environmental accumulation of these antibiotics poses significant ecological concerns.

The microbial transformation of enrofloxacin to less bioactive metabolites like decarboxy enrofloxacin may help mitigate the environmental impact of these drugs, reducing their potential to disrupt microbial communities or select for antibiotic-resistant bacteria in soil and water ecosystems.

Metabolic Network and Transformation Pathways

The degradation of enrofloxacin generates an "exploding" network of metabolites, with decarboxy enrofloxacin representing one of the key intermediate compounds. Studies with G. striatum have identified at least 87 different metabolites derived from enrofloxacin, which can be categorized into five main families :

  • Enrofloxacin and its direct derivatives

  • Oxidatively decarboxylated congeners (including decarboxy enrofloxacin)

  • Defluorinated congeners

  • Isatin-type derivatives

  • Anthranilic acid-type derivatives

The transformation pathway leading to decarboxy enrofloxacin appears to be an initial step that can be followed by further modifications, including hydroxylation at various positions of the aromatic rings. These hydroxylated metabolites can undergo additional transformations, such as oxidation to ortho-quinones or ortho-quinone imines, and oxidative ring cleavage at multiple sites .

Complex Degradation Networks

The identification of decarboxy enrofloxacin within this complex metabolic network highlights the intricate nature of fluoroquinolone degradation in environmental systems. The presence of catechol-type and ortho-aminophenol-type structures among the metabolites suggests that these compounds can undergo further ring cleavage, potentially leading to complete mineralization of the antibiotic under appropriate conditions .

The complexity of this degradation network underscores the utility of model systems, such as the G. striatum fungal model, for studying the biodegradation pathways of fluoroquinolone antibiotics and predicting their environmental fate.

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